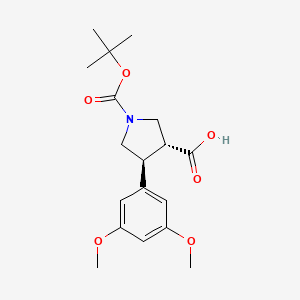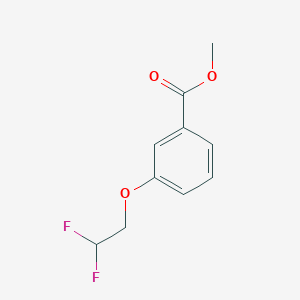
Methyl 3-(2,2-difluoroethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,2-difluoroethoxy)benzoate: is an organofluorine compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound is characterized by the presence of a difluoroethoxy group attached to a benzoate ester, making it a valuable intermediate in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-difluoroethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst, followed by esterification with methanol . The reaction conditions often require a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 3-(2,2-difluoroethoxy)benzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,2-difluoroethoxy)benzoate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can interact with enzymes and receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2,2-difluoroethoxy)benzoate: Similar structure but with the difluoroethoxy group at the 2-position.
Methyl 4-(2,2-difluoroethoxy)benzoate: Similar structure but with the difluoroethoxy group at the 4-position.
Uniqueness
Methyl 3-(2,2-difluoroethoxy)benzoate is unique due to the position of the difluoroethoxy group at the 3-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its 2- and 4-substituted counterparts.
Eigenschaften
Molekularformel |
C10H10F2O3 |
|---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
methyl 3-(2,2-difluoroethoxy)benzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-10(13)7-3-2-4-8(5-7)15-6-9(11)12/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
ZBRBPERFYQMSKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


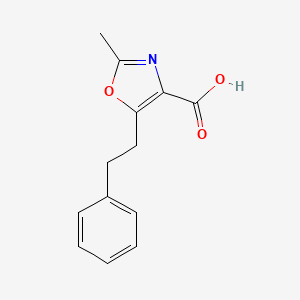
![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
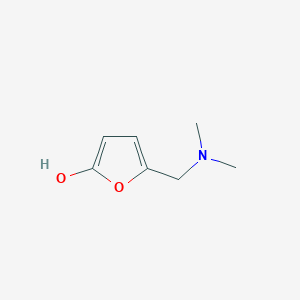
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
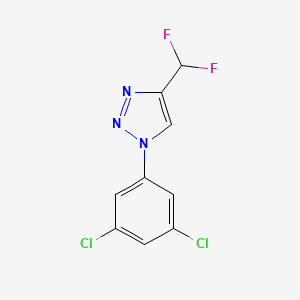
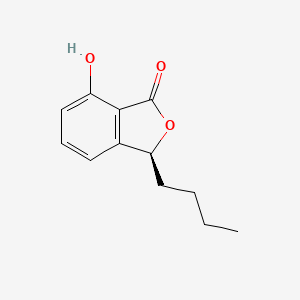
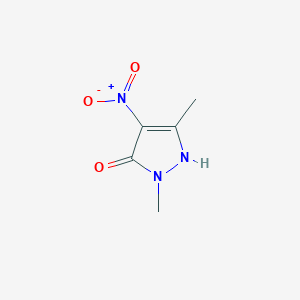
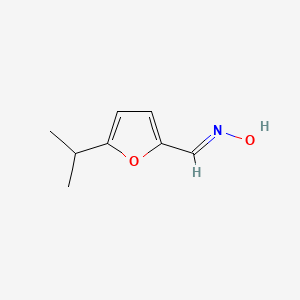
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
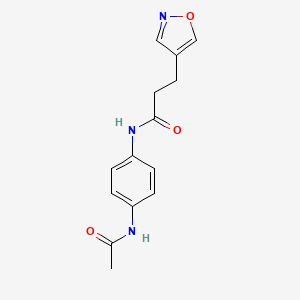
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
